molecular formula C8H10N4 B567822 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile CAS No. 1209685-62-0

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile

Cat. No.: B567822
CAS No.: 1209685-62-0
M. Wt: 162.196
InChI Key: YQICKJMTEQUZDM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile typically involves several key steps:

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes mentioned above can be adapted for large-scale production. The use of commercially available and inexpensive starting materials, along with efficient reaction conditions, makes this compound accessible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in the treatment of diseases where kinase activity is dysregulated .

Comparison with Similar Compounds

Similar Compounds

  • Hexahydroazepines
  • Homopiperazines
  • Other seven-five fused bicyclic heterocycles

Uniqueness

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile stands out due to its unique seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles. This structural uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-7-4-8-6-10-2-1-3-12(8)11-7/h4,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQICKJMTEQUZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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